Egfr/braf-IN-1 -

Egfr/braf-IN-1

Catalog Number: EVT-12557129
CAS Number:
Molecular Formula: C26H28ClN3O4
Molecular Weight: 482.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Egfr/braf-IN-1 is a small molecule compound that acts as an inhibitor targeting both the epidermal growth factor receptor and BRAF kinases. This compound is particularly relevant in the context of cancers where mutations in these pathways play a critical role, such as non-small cell lung cancer and colorectal cancer. The dual inhibition of these pathways is significant because it addresses the resistance mechanisms that often arise in tumors harboring mutations in either gene.

Source and Classification

Egfr/braf-IN-1 was developed as part of ongoing research aimed at creating effective treatments for cancers associated with aberrations in the epidermal growth factor receptor and BRAF signaling pathways. It falls under the classification of targeted therapy agents, specifically designed to inhibit key components of the mitogen-activated protein kinase pathway, which is crucial for cell proliferation and survival in many malignancies.

Synthesis Analysis

Methods and Technical Details

The synthesis of Egfr/braf-IN-1 involves several organic chemistry techniques, including:

  1. Reagent Selection: Specific reagents are chosen based on their reactivity and ability to form desired intermediates.
  2. Reaction Conditions: The reactions are typically conducted under controlled temperature and pressure conditions to optimize yield and purity.
  3. Purification Techniques: After synthesis, compounds are purified using chromatography methods such as high-performance liquid chromatography to achieve the desired purity levels necessary for biological testing.

The precise synthetic route can vary depending on the specific structure of Egfr/braf-IN-1 being targeted, but it generally follows established protocols for creating small molecule inhibitors.

Molecular Structure Analysis

Structure and Data

Egfr/braf-IN-1 features a complex molecular structure that allows it to effectively bind to both epidermal growth factor receptor and BRAF kinases. The molecular formula, molecular weight, and specific structural characteristics (such as functional groups) are critical for understanding its binding affinity and specificity:

  • Molecular Formula: CxHyNzOw (specific values depend on the exact structure)
  • Molecular Weight: Approximately 400-600 g/mol
  • Structural Features: Includes aromatic rings, heterocycles, or other motifs that enhance binding interactions.

The three-dimensional conformation of Egfr/braf-IN-1 plays a vital role in its mechanism of action, influencing how effectively it can inhibit its targets.

Chemical Reactions Analysis

Reactions and Technical Details

Egfr/braf-IN-1 undergoes various chemical reactions during its synthesis and interaction with biological targets:

  1. Binding Interactions: The compound forms non-covalent interactions (hydrogen bonds, hydrophobic interactions) with the active sites of epidermal growth factor receptor and BRAF.
  2. Metabolic Stability: Understanding how Egfr/braf-IN-1 is metabolized in vivo is crucial for predicting its pharmacokinetics. This includes reactions such as oxidation or conjugation that may alter its activity.

These reactions are essential for determining the efficacy and safety profile of Egfr/braf-IN-1 in clinical settings.

Mechanism of Action

Process and Data

Egfr/braf-IN-1 functions by inhibiting the activity of both epidermal growth factor receptor and BRAF kinases, which are integral to the signaling pathways that promote tumor growth:

  1. Epidermal Growth Factor Receptor Inhibition: By blocking this receptor, Egfr/braf-IN-1 prevents downstream signaling that leads to cell proliferation.
  2. BRAF Inhibition: The inhibition of BRAF disrupts the mitogen-activated protein kinase pathway, further impeding cancer cell survival.

Data from preclinical studies indicate that dual inhibition can lead to enhanced anti-tumor effects compared to single-agent therapies, particularly in tumors resistant to conventional treatments.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Egfr/braf-IN-1 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents; solubility in aqueous solutions may vary based on formulation.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; studies typically assess degradation rates over time.
  • pKa Values: These values help determine the ionization state of the compound at physiological pH, influencing its absorption and distribution.

Understanding these properties aids in optimizing formulations for clinical use.

Applications

Scientific Uses

Egfr/braf-IN-1 holds promise in various scientific applications:

  1. Cancer Therapy: Its primary application is in treating cancers with mutations in epidermal growth factor receptor or BRAF pathways, particularly non-small cell lung cancer and colorectal cancer.
  2. Research Tool: It serves as a valuable tool for studying signaling pathways involved in cancer progression, aiding in the discovery of resistance mechanisms.
  3. Combination Therapies: Egfr/braf-IN-1 may be used in combination with other therapeutic agents to enhance treatment efficacy against resistant tumors.

Properties

Product Name

Egfr/braf-IN-1

IUPAC Name

8-chloro-10-(ethoxymethyl)-2-[2-(4-morpholin-4-ylphenyl)ethyl]-3H-pyrazino[1,2-a]indole-1,4-dione

Molecular Formula

C26H28ClN3O4

Molecular Weight

482.0 g/mol

InChI

InChI=1S/C26H28ClN3O4/c1-2-33-17-22-21-15-19(27)5-8-23(21)30-24(31)16-29(26(32)25(22)30)10-9-18-3-6-20(7-4-18)28-11-13-34-14-12-28/h3-8,15H,2,9-14,16-17H2,1H3

InChI Key

UFZGYOVIIUOGHF-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C2C(=O)N(CC(=O)N2C3=C1C=C(C=C3)Cl)CCC4=CC=C(C=C4)N5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.